

Structural activity relationship of **trans-1-Cinnamylpiperazine** derivatives

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Compound of Interest

Compound Name: **trans-1-Cinnamylpiperazine**

Cat. No.: **B099036**

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A Comparative Guide to the Structure-Activity Relationship of **trans-1-Cinnamylpiperazine** Derivatives as μ -Opioid Receptor Modulators

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of a chemical series is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of **trans-1-cinnamylpiperazine** derivatives that have been investigated for their activity as μ -opioid receptor (MOR) modulators. The data presented herein is crucial for the rational design of novel analgesics and other central nervous system (CNS) agents.

Quantitative Comparison of μ -Opioid Receptor Activity

The following table summarizes the in vitro pharmacological data for a series of cinnamylpiperazine derivatives. The potency (EC50) and efficacy (Emax) at the μ -opioid receptor were determined using a β -arrestin 2 (β arr2) recruitment assay, a common method for evaluating G-protein coupled receptor (GPCR) activation.

Compound	Structure	EC50 (nM) [1][2]	Emax (%) (relative to Hydromorphone) [1][2]
AP-237	Not Reported	Not Reported	
2-methyl AP-237	Not Reported	125	
para-methyl AP-237	Not Reported	Not Reported	
AP-238	248	Not Reported	

Note: Lower EC50 values indicate higher potency. Emax represents the maximum efficacy of the compound relative to the reference agonist, hydromorphone.

Analysis of Structure-Activity Relationships

The limited data available for this series of cinnamylpiperazine-based synthetic opioids indicates that substitutions on the phenyl ring of the cinnamyl group can influence activity. Notably, 2-methyl AP-237 was found to be the most efficacious of the tested cinnamylpiperazines in the β arr2 recruitment assay, with an Emax of 125% relative to hydromorphone.^{[1][2]} In contrast, AP-238 was identified as the most potent compound among those tested, with an EC50 of 248 nM.^{[1][2]}

The core structure, consisting of a piperazine ring linked to a cinnamyl moiety, is a recognized pharmacophore in medicinal chemistry, appearing in various CNS-active agents.^{[3][4]} The piperazine ring, with its two nitrogen atoms, can participate in crucial interactions with biological targets.^[3]

Experimental Protocols

β -arrestin 2 (β arr2) Recruitment Assay for μ -Opioid Receptor Activation

This assay is designed to measure the activation of the μ -opioid receptor by quantifying the recruitment of the β -arrestin 2 protein to the receptor upon agonist binding.

1. Cell Culture and Transfection:

- Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cells are transiently co-transfected with plasmids encoding for the human µ-opioid receptor and a β-arrestin 2-enzyme fragment complementation system (e.g., PathHunter® β-Arrestin assay).

2. Compound Preparation and Treatment:

- Test compounds (cinnamylpiperazine derivatives) and a reference agonist (e.g., hydromorphone) are prepared in appropriate solvents and diluted to various concentrations in assay buffer.
- Transfected cells are seeded into 384-well plates and incubated.
- The cells are then treated with the test compounds or reference agonist.

3. Signal Detection:

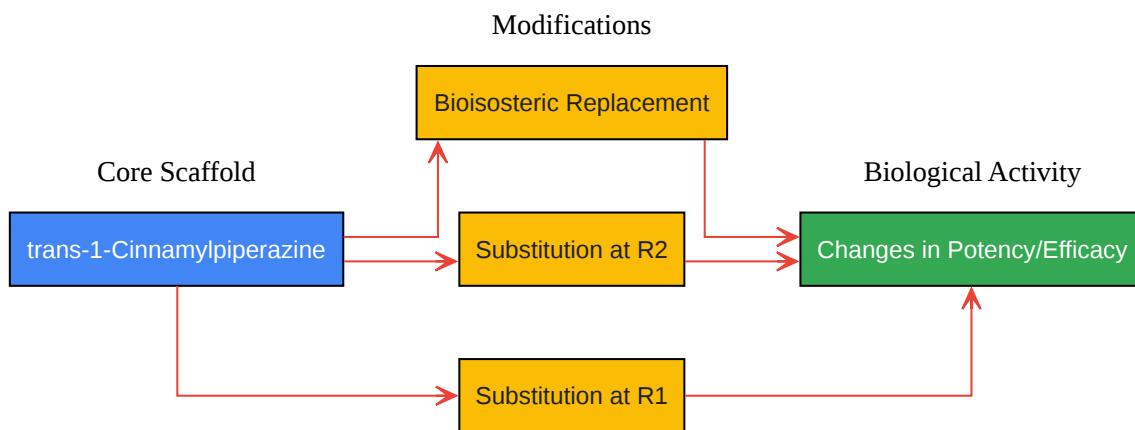
- Following incubation with the compounds, the detection reagents for the enzyme fragment complementation system are added.
- The plate is incubated at room temperature to allow for signal development.
- The resulting chemiluminescent signal is read using a plate reader.

4. Data Analysis:

- The raw data is normalized to the response of a reference agonist (e.g., hydromorphone).
- Dose-response curves are generated using non-linear regression analysis to determine the EC50 (potency) and Emax (efficacy) values for each compound.

Visualizing Structure-Activity Relationships

The following diagram illustrates the general concept of a Structure-Activity Relationship (SAR) study, where systematic modifications to a core scaffold lead to changes in biological activity.

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Caption: General workflow for a Structure-Activity Relationship (SAR) study.

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